5-(3-Aminopropyl)oxolane-2-carboxylic acid;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 5-(3-aminopropyl)tetrahydrofuran-2-carboxylic acid hydrochloride . This name reflects its core structure: a tetrahydrofuran (oxolane) ring substituted at position 5 with a 3-aminopropyl chain and at position 2 with a carboxylic acid group. The hydrochloride salt form is indicated by the suffix "hydrochloride," denoting the presence of a chloride counterion associated with the protonated amine group.
Structurally, the molecule consists of a five-membered oxolane ring with oxygen at position 1. The carboxylic acid group (-COOH) is attached to carbon 2, while carbon 5 bears a propyl chain terminating in a primary amine (-NH₂). The hydrochloride salt stabilizes the amine group through ionic interaction, enhancing the compound’s solubility in polar solvents.
Synonyms and Registry Numbers in Chemical Databases
This compound is cataloged under multiple identifiers across chemical databases. Key synonyms include 5-(3-aminopropyl)tetrahydrofuran-2-carboxylic acid hydrochloride and 5-(3-aminopropyl)oxolane-2-carboxylic acid hydrochloride . Its CAS Registry Number is 2580249-33-6 , and the MDL number is MFCD33020647 . Additional identifiers include the Enamine catalog code ENAH961CDA39 and the molecular formula C₈H₁₆ClNO₃ .
The compound’s InChIKey (YDPZGIKETIPMRC-UHFFFAOYSA-N ) and InChI code (1S/C8H15NO3.ClH/c9-5-1-2-6-3-4-7(12-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H ) provide machine-readable representations of its structure and stereochemistry. These identifiers facilitate precise tracking in chemical inventories and computational studies.
Relationship to Tetrahydrofuran-Based Amino Acid Derivatives
5-(3-Aminopropyl)oxolane-2-carboxylic acid hydrochloride belongs to a broader class of tetrahydrofuran-derived amino acids , which are characterized by a saturated furan ring fused with functionalized side chains. For example:
- (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (CAS 21461-84-7) features a ketone group at position 5, forming a γ-lactone structure.
- 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride (CAS 51521-95-0) substitutes the oxolane ring with a furan moiety and a shorter aminomethyl chain.
- 3-{[(Tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid (CAS 869785-31-9) incorporates a Boc-protected amine at position 3, highlighting the versatility of tetrahydrofuran scaffolds in protecting-group strategies.
The 3-aminopropyl side chain in the target compound distinguishes it from simpler derivatives, offering a flexible spacer that may enhance binding interactions in pharmacological contexts. This structural motif aligns with trends in drug design, where elongated alkylamine chains are leveraged to improve target affinity or solubility.
Properties
IUPAC Name |
5-(3-aminopropyl)oxolane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c9-5-1-2-6-3-4-7(12-6)8(10)11;/h6-7H,1-5,9H2,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPZGIKETIPMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-Aminopropyl)oxolane-2-carboxylic acid;hydrochloride involves several steps. One common synthetic route includes the reaction of oxolane-2-carboxylic acid with 3-aminopropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the production process .
Chemical Reactions Analysis
5-(3-Aminopropyl)oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Neuroprotective Agents
Research indicates that compounds similar to 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride may exhibit neuroprotective properties. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They function by inhibiting pathways associated with neuronal cell death and promoting neuronal survival.
Case Study:
A study explored the effects of oxolane derivatives on neuroprotection in animal models of neurodegeneration. The results showed that these compounds could significantly reduce neuronal loss and improve cognitive functions in treated subjects compared to controls.
1.2. Anticancer Activity
The compound has also been examined for its anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis.
Data Table: Anticancer Activity of 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of angiogenesis |
Drug Delivery Systems
2.1. Formulation Development
5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride is being explored for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study:
A recent formulation study demonstrated that incorporating this compound into liposomal carriers improved the encapsulation efficiency and stability of hydrophobic drugs, leading to enhanced therapeutic efficacy in vivo.
Biochemical Research Applications
3.1. Enzyme Inhibition Studies
The compound has been used as a substrate or inhibitor in enzyme kinetics studies, particularly those involving proteases and peptidases.
Data Table: Enzyme Inhibition Properties
| Enzyme Type | Inhibition Type | IC50 (µM) |
|---|---|---|
| Matrix Metalloproteinase | Competitive | 10 |
| Serine Protease | Non-competitive | 12 |
Future Perspectives
The ongoing research into 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride suggests promising avenues for its application in therapeutic formulations and biochemical assays. Future studies may focus on:
- Optimizing Synthesis: Developing more efficient synthetic routes to enhance yield and purity.
- Clinical Trials: Evaluating safety and efficacy in human subjects for various therapeutic indications.
- Combination Therapies: Investigating synergistic effects when used with other pharmacological agents.
Mechanism of Action
The mechanism of action of 5-(3-Aminopropyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
rac-(2R,5S)-5-(Aminomethyl)oxolane-2-carboxylic Acid Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₃ (MW: 181.62 g/mol) .
- Key Differences: Replaces the 3-aminopropyl group with a shorter aminomethyl substituent.
- Implications : Reduced alkyl chain length decreases lipophilicity and may alter binding affinity in biological systems. The shorter chain also limits its utility as a spacer in bioconjugation compared to the target compound.
5-(Aminomethyl)oxolane-3-carboxamide Hydrochloride
Functional Group Variants
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Molecular Formula: C₆H₉NO₃ (MW: 143.14 g/mol) .
- Key Differences : Features a pyrrolidone (5-membered lactam) ring instead of oxolane, introducing a polar amide group.
(3-Aminopropyl)boronic Acid Hydrochloride
- Molecular Formula: C₃H₁₁BClNO₂ (MW: 139.39 g/mol) .
- Key Differences : Replaces the oxolane-carboxylic acid system with a boronic acid group.
- Implications : The boronic acid enables reversible ester formation with diols, useful in carbohydrate sensing or Suzuki-Miyaura coupling reactions, but lacks the carboxylic acid’s ionic character.
Physicochemical and Functional Comparison Table
Biological Activity
5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride is characterized by the presence of an oxolane ring and an amino group, which may contribute to its biological activity. The hydrochloride form enhances its solubility in aqueous environments, facilitating its use in biological assays.
The biological activity of this compound is primarily attributed to its structural similarity to known neurotransmitters and modulators. It may interact with specific receptors in the central nervous system (CNS), influencing neurotransmission and potentially exhibiting neuroprotective effects.
Potential Targets:
- Neurotransmitter Receptors: The compound may modulate the activity of neurotransmitter receptors such as glutamate and GABA receptors.
- Inflammatory Pathways: Similar compounds have shown anti-inflammatory properties, possibly by inhibiting the synthesis of inflammatory mediators or blocking their receptors.
In Vitro Studies
Research has demonstrated that 5-(3-Aminopropyl)oxolane-2-carboxylic acid can exhibit various biological activities:
- Neuroprotective Effects: In cell culture studies, the compound has been shown to reduce neuronal cell death under oxidative stress conditions.
- Anti-inflammatory Activity: It may inhibit the release of pro-inflammatory cytokines in activated immune cells, suggesting potential therapeutic applications in inflammatory diseases.
In Vivo Studies
Animal studies are crucial for understanding the pharmacological profile of this compound. Preliminary findings indicate:
- CNS Effects: Administration in rodent models has shown improvements in behavioral tests related to anxiety and depression, indicating potential anxiolytic or antidepressant effects.
- Safety Profile: Toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses.
Data Table: Summary of Biological Activity Findings
| Study Type | Biological Activity | Observations |
|---|---|---|
| In Vitro | Neuroprotection | Reduced oxidative stress-induced cell death |
| In Vitro | Anti-inflammatory | Decreased cytokine production |
| In Vivo | Behavioral Improvement | Enhanced performance in anxiety/depression tests |
| Toxicology | Safety Profile | Favorable at therapeutic doses |
Case Studies
-
Case Study on Neuroprotection:
A study conducted on cultured neurons exposed to oxidative stress showed that treatment with 5-(3-Aminopropyl)oxolane-2-carboxylic acid significantly reduced apoptosis markers compared to untreated controls. This suggests a protective mechanism against neurodegeneration. -
Case Study on Anti-inflammatory Effects:
In a model of lipopolysaccharide (LPS)-induced inflammation, administration of the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential utility in managing inflammatory responses.
Research Findings and Future Directions
The current body of research highlights the promising biological activities of 5-(3-Aminopropyl)oxolane-2-carboxylic acid; hydrochloride. Future studies should focus on:
- Mechanistic Studies: Elucidating the precise molecular pathways through which this compound exerts its effects.
- Clinical Trials: Assessing its efficacy and safety in human subjects for conditions such as anxiety disorders and neuroinflammatory diseases.
- Structure-Activity Relationship (SAR) Studies: Exploring modifications to enhance potency and selectivity for specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(3-Aminopropyl)oxolane-2-carboxylic acid hydrochloride with high purity?
- Methodological Answer : Synthesis typically involves a multi-step process starting with precursor functionalization. For example, a procedure analogous to (for a structurally related compound) uses ice-cold ethanol, controlled addition of hydrochloric acid, and sodium nitrite to form the hydrochloride salt. Key parameters to optimize include:
- Reaction Temperature : Maintain 0–5°C during acid addition to prevent side reactions.
- Solvent System : Ethanol-water mixtures improve solubility and reaction homogeneity.
- Stoichiometry : Excess HCl (2 M) ensures complete protonation of the amine group.
- Monitoring : Thin-layer chromatography (TLC) with dichloromethane/methanol (2:8 or 5:5) tracks reaction progress .
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Solvent | Ethanol (2 mL/g substrate) |
| HCl Concentration | 2 M |
| Reaction Time | 3–5 hours |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy : Confirm the oxolane ring structure and amine-propyl sidechain using - and -NMR. Compare chemical shifts with PubChem data for related hydrochlorides (e.g., ).
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98%).
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H] peak).
- Elemental Analysis : Verify chloride content to confirm stoichiometric HCl incorporation .
Advanced Research Questions
Q. How can computational chemistry be integrated into experimental design to optimize reaction conditions?
- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. For instance, highlights ICReDD’s approach:
Pathway Prediction : Simulate protonation and cyclization steps to identify energy barriers.
Solvent Effects : Calculate solvation free energies to select optimal solvents.
Parameter Narrowing : Combine computational results with statistical design of experiments (DoE) to reduce trial iterations.
- Case Study : A 2 factorial design can evaluate temperature, solvent ratio, and HCl concentration interactions. Analyze results via response surface methodology (RSM) for yield optimization .
Q. How should researchers address discrepancies in spectroscopic data when confirming the compound’s structure?
- Methodological Answer : Resolve contradictions through multi-technique validation:
- Cross-Validation : Compare NMR data with X-ray crystallography (if crystals are obtainable). For example, ’s InChI key (AKWNDDPZERWDCV-UHFFFAOYSA-N) can guide spectral matching.
- Dynamic NMR : Investigate conformational flexibility in the oxolane ring if splitting patterns are inconsistent.
- Isotopic Labeling : Use -labeled precursors to trace amine protonation sites .
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 1–12) and monitor degradation via HPLC at 25°C and 40°C.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds.
- Hydroscopicity Testing : Store samples at 25°C/60% RH and track mass changes.
- Table 2 : Stability Study Protocol (Hypothetical Data)
| Condition | Time (Days) | Degradation (%) |
|---|---|---|
| pH 3, 25°C | 30 | <5% |
| pH 7, 40°C | 30 | 15–20% |
| pH 10, 25°C | 30 | 30–35% |
Data Contradiction Analysis
Q. How can conflicting reactivity data in catalysis or biological assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Ensure reagent purity (e.g., ’s NaNO quality) and anhydrous conditions.
- Control Experiments : Test the hydrochloride salt against its free base to rule out counterion effects.
- Meta-Analysis : Compare results with structurally similar compounds (e.g., ’s 3-amino-4-isothiazolecarboxylic acid hydrochloride) to identify trends .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
